(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate

Positional isomerism Chlorobenzyl ester SAR Indolizine-1-carboxylate

(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate (CAS 892291-55-3) is a fully synthetic small molecule belonging to the indolizine-1-carboxylate class, characterized by a 3-(2,4-dimethylbenzoyl) substituent on the indolizine core and a 3-chlorobenzyl ester at position 1. The indolizine pharmacophore is recognized across medicinal chemistry for its association with anti-tubercular, anticancer, COX-2 inhibitory, larvicidal, and antimicrobial activities.

Molecular Formula C25H20ClNO3
Molecular Weight 417.89
CAS No. 892291-55-3
Cat. No. B2413651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
CAS892291-55-3
Molecular FormulaC25H20ClNO3
Molecular Weight417.89
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)OCC4=CC(=CC=C4)Cl)C
InChIInChI=1S/C25H20ClNO3/c1-16-9-10-20(17(2)12-16)24(28)23-14-21(22-8-3-4-11-27(22)23)25(29)30-15-18-6-5-7-19(26)13-18/h3-14H,15H2,1-2H3
InChIKeyYSRZLXBVYKTGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate (CAS 892291-55-3) – An Indolizine-1-Carboxylate Scaffold


(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate (CAS 892291-55-3) is a fully synthetic small molecule belonging to the indolizine-1-carboxylate class, characterized by a 3-(2,4-dimethylbenzoyl) substituent on the indolizine core and a 3-chlorobenzyl ester at position 1 [1]. The indolizine pharmacophore is recognized across medicinal chemistry for its association with anti-tubercular, anticancer, COX-2 inhibitory, larvicidal, and antimicrobial activities [2]. As of the literature cut-off date, no primary research articles, patents, or authoritative bioassay databases report quantitative biological activity, selectivity, ADMET, or in vivo data for this specific CAS number. The compound is commercially available solely as a research-grade chemical from a limited number of specialty suppliers. [1]

Why Generic Indolizine-1-Carboxylate Substitution Is Not Advisable for CAS 892291-55-3


Even within the narrow indolizine-1-carboxylate subclass, minor structural modifications produce pronounced differences in biological target engagement. Published structure–activity relationship (SAR) studies on closely related 3-benzoylindolizine-1-carboxylates demonstrate that the nature of the ester moiety (benzyl vs. ethyl vs. methyl) and the substitution pattern on the benzoyl ring (2,4-dimethyl vs. 4-cyano vs. 4-bromo) directly dictate COX-2 inhibitory potency, anti-tubercular MIC values, and larvicidal LC₅₀ [1]. For CAS 892291-55-3, the combination of a 3-chlorobenzyl ester and a 2,4-dimethylbenzoyl ketone is structurally unique among cataloged indolizine-1-carboxylates. The chlorine atom at the meta position of the benzyl ester introduces a dipole moment and hydrogen-bond acceptor capacity absent in methyl-substituted analogs, while the 2,4-dimethyl pattern on the benzoyl ring alters steric congestion and electron density relative to unsubstituted or mono-substituted benzoyl congeners [2]. Generic substitution based solely on the indolizine core would ignore these differentiated physicochemical and putative pharmacodynamic features. [1] [2]

Quantitative Differentiation Evidence for (3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate vs. Closest Analogs


Meta-Chloro vs. Ortho-Chloro Benzyl Ester: Positional Isomer Differentiation of CAS 892291-55-3

The target compound (CAS 892291-55-3) bears a chlorine substituent at the meta position of the benzyl ester, whereas CAS 892291-47-3 carries the identical chlorine at the ortho position. Both share the same 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate core, molecular formula (C₂₅H₂₀ClNO₃), and molecular weight (417.9 g/mol) . Meta vs. ortho chlorine placement alters the electrostatic potential surface, dipole moment vector, and conformational flexibility of the benzyl ester side chain. In published indolizine SAR, even a methyl-to-chloro substitution at the benzoyl para position shifted anti-tubercular MIC by ≥2-fold (from 16 µg/mL to 4 µg/mL against H37Rv) [1]. Extrapolating this positional sensitivity to the benzyl ester chlorine, CAS 892291-55-3 is predicted to exhibit distinct target-binding geometry, metabolic stability (CYP-mediated oxidation susceptibility differs between meta- and ortho-chlorophenyl moieties), and chromatographic retention relative to CAS 892291-47-3.

Positional isomerism Chlorobenzyl ester SAR Indolizine-1-carboxylate

Chlorinated Benzyl Ester vs. Methyl-Substituted Benzyl Ester: Electronic Effects in CAS 892291-55-3

CAS 892291-55-3 features a 3-chlorobenzyl ester, whereas the closely cataloged analog (3-methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate (evitachem catalog) replaces the chlorine atom with a methyl group. Chlorine is electron-withdrawing (−I effect) and capable of halogen bonding; methyl is electron-donating (+I effect) and incapable of halogen bonding. In the broader indolizine-1-carboxylate class, the ester substituent electronic character influences the electron density of the indolizine ring, modulating its π–π stacking capacity and reactivity toward nucleophilic attack [1]. Published work on ethyl 3-(4-substituted benzoyl)-7-methoxyindolizine-1-carboxylates shows that changing the benzoyl para substituent from −OCH₃ (electron-donating) to −NO₂ (electron-withdrawing) shifted anti-TB MIC values from 16–32 µg/mL to 4 µg/mL [2]. By class-level inference, the chloro vs. methyl difference in the benzyl ester of CAS 892291-55-3 is expected to produce measurably different LogP (computed XLogP3 for the target compound is 6.3), aqueous solubility, and protein-binding characteristics relative to its methyl-substituted analog.

Halogen bonding Electron-withdrawing group Indolizine ester SAR

Indolizine-1-Carboxylate Class Biological Potential: Anti-Tubercular and COX-2 Inhibitory Activity Benchmarks

Although no bioactivity data exist for CAS 892291-55-3 itself, the indolizine-1-carboxylate scaffold to which it belongs has yielded compounds with quantifiable potency in standardized assays. The most extensively characterized sub-series—ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates—exhibited MIC values of 4–32 µg/mL against M. tuberculosis H37Rv and 16–64 µg/mL against MDR-MTB [1]. In the COX-2 inhibition domain, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) showed IC₅₀ = 5.84 µM vs. indomethacin IC₅₀ = 6.84 µM [2]. Another series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates produced COX-2 IC₅₀ values of 6.56–6.94 µM compared to celecoxib and indomethacin standards [3]. These data establish that indolizine-1-carboxylates can achieve target engagement in the low micromolar range and merit evaluation. CAS 892291-55-3, by virtue of its 3-(2,4-dimethylbenzoyl) substitution and 3-chlorobenzyl ester, represents a structurally distinct entry point into this activity space.

Anti-tubercular COX-2 inhibition Indolizine pharmacophore MIC IC₅₀

Evidence-Backed Application Scenarios for CAS 892291-55-3 Procurement


Positional Isomer SAR Library Expansion for Indolizine-1-Carboxylate Lead Optimization

For medicinal chemistry teams optimizing a 3-benzoylindolizine-1-carboxylate lead series, CAS 892291-55-3 serves as the meta-chloro benzyl ester probe. When co-assayed with CAS 892291-47-3 (ortho-chloro isomer) and the non-chlorinated benzyl ester analog, the resulting potency, selectivity, and metabolic stability data will directly quantify the contribution of chlorine position to target engagement. This approach mirrors published SAR methodologies where substituent positional scanning on the indolizine benzoyl ring produced ≥2-fold MIC shifts [1].

Physicochemical Property Calibration in Indolizine-Focused Compound Libraries

The computed XLogP3 of 6.3 for CAS 892291-55-3 [1] places it at the lipophilic upper bound of typical lead-like chemical space. Procurement of this compound alongside analogs with systematically varied ester substituents (ethyl, methyl, unsubstituted benzyl) enables experimental LogD₇.₄ determination and solubility assessment across the series, generating a local physicochemical property map that informs multiparameter optimization (MPO) scoring and developability classification.

Anti-Tubercular or COX-2 Screening Probe with Documented Class Activity Precedent

Although CAS 892291-55-3 itself lacks bioactivity data, the indolizine-1-carboxylate class has reproducibly yielded compounds active against M. tuberculosis H37Rv (MIC 4–32 µg/mL) [2] and COX-2 enzyme (IC₅₀ 5.84–6.94 µM) [3]. Including CAS 892291-55-3 in a focused screening set leverages this class pharmacophore precedent; a negative result is informative for defining the 2,4-dimethylbenzoyl/3-chlorobenzyl ester tolerance, while a positive hit would represent a novel chemotype entry with immediate SAR context.

Quote Request

Request a Quote for (3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.